molecular formula C14H15NO8 B116903 Pancratistatin CAS No. 96203-70-2

Pancratistatin

货号 B116903
CAS 编号: 96203-70-2
分子量: 325.27 g/mol
InChI 键: VREZDOWOLGNDPW-ALTGWBOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pancratistatin (PST) is a natural compound initially extracted from the spider lily, a Hawaiian native plant of the family Amaryllidaceae . It occurs naturally in Hawaiian spider lily, a flowering plant within the family Amaryllidaceae . It is mostly found in the bulb tissues of spider lilies .


Synthesis Analysis

The biosynthesis of Pancratistatin is accomplished via synthesis from O-methylnorbelladine by para-para phenol coupling to obtain vittatine as an intermediate . The first total synthesis of racemic (+/-)-pancratistatin was reported by Samuel Danishefsky and Joung Yon Lee, which involved a very complex and long (40 steps) total synthesis .


Molecular Structure Analysis

Pancratistatin has a molecular formula of C14H15NO8 . Its average mass is 325.271 Da and its monoisotopic mass is 325.079773 Da .


Chemical Reactions Analysis

A UPLC-MS/MS method was developed for determination of pancratistatin in the mouse blood . The method showed a good linear in the range of 10–4,000 ng mL −1 .


Physical And Chemical Properties Analysis

Pancratistatin has a molecular formula of C14H15NO8 . Its average mass is 325.271 Da and its monoisotopic mass is 325.079773 Da .

科学研究应用

1. 抗癌潜力

Pancratistatin,一种从海岸水仙属植物中分离出的天然化合物,在癌症研究中显示出显著的潜力。已确定它是一种有效的诱导凋亡剂,特别是在癌细胞中,对非癌细胞的影响很小。这种选择性作用使其成为癌症治疗的有力候选药物。例如,研究表明,Pancratistatin能够在人类淋巴瘤细胞、前列腺癌细胞和白血病样本中诱导凋亡,突显了其作为一种无毒疗法在癌症治疗中的潜力(Kekre et al., 2005)(Griffin et al., 2011)(Griffin et al., 2010)

2. 针对癌细胞线粒体的作用

研究表明,Pancratistatin靶向癌细胞线粒体,这与许多当前的化疗药物通过基因毒性机制诱导凋亡的方法相比是一种新颖的方法。这种独特的靶向可能降低影响非癌细胞的风险。研究表明,它在减少人类结肠肿瘤异种移植物的生长和触发转移性癌细胞凋亡和自噬方面的有效性(Griffin et al., 2011)(Castillo et al., 2022)

3. 合成结构简化的类似物

由于Pancratistatin的天然可用性低和结构复杂,研究也集中在合成结构简化的类似物,以保持其抗增殖特性。这些努力对于开发更易获得和潜在更有效的癌症治疗方法至关重要(Manpadi et al., 2009)(Kireev et al., 2006)

4. 与其他化合物的协同作用

Pancratistatin在与他莫昔芬等药物的协同应用中显示出潜力,增强其在癌细胞中的凋亡效应。这种协同作用可能导致更有效的治疗策略在乳腺癌和黑色素瘤等癌症中,传统疗法存在局限性(Siedlakowski et al., 2008)(Chatterjee et al., 2011)

未来方向

Pancratistatin is thought to have potential as a basis for the development of new pharmaceuticals, particularly in the field of cancer treatment . It has been shown to selectively induce apoptosis in a variety of human cancer cells, but has no significant effect on non-cancer cells . There is ongoing research to understand more about its mechanism of action and potential applications .

属性

IUPAC Name

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZDOWOLGNDPW-ALTGWBOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315881
Record name (+)-Pancratistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL)
Record name PANCRATISTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Pancratistatin

CAS RN

96203-70-2
Record name (+)-Pancratistatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96203-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pancratistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pancratistatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+)-Pancratistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pancratistatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pancratistatin
Reactant of Route 2
Reactant of Route 2
Pancratistatin
Reactant of Route 3
Reactant of Route 3
Pancratistatin
Reactant of Route 4
Pancratistatin
Reactant of Route 5
Reactant of Route 5
Pancratistatin
Reactant of Route 6
Reactant of Route 6
Pancratistatin

Citations

For This Compound
1,960
Citations
J McNulty, V Larichev, S Pandey - Bioorganic & Medicinal Chemistry Letters, 2005 - Elsevier
The synthesis of 3-deoxydihydrolycoricidine, a key element toward elucidation of the pancratistatin anticancer pharmacophore, is described. Biological evaluation of this compound …
Number of citations: 82 www.sciencedirect.com
C Griffin, A Karnik, J McNulty, S Pandey - Molecular Cancer Therapeutics, 2011 - AACR
… This study suggests that cell death induced by pancratistatin may … pancratistatin significantly reduces growth of p53-mutant HT-29 xenografts in nude mice and importantly, pancratistatin …
Number of citations: 84 aacrjournals.org
S Danishefsky, JY Lee - Journal of the American Chemical …, 1989 - ACS Publications
… 3 Interest in pancratistatin is heightened by its particularly promising activity in several anticancer … narcisclasine are pertinent to the more potent pancratistatin re-mains to be determined. …
Number of citations: 229 pubs.acs.org
GR Pettit, N Melody, DL Herald - The Journal of organic chemistry, 2001 - ACS Publications
… From the beginning of our synthetic approaches to pancratistatin (… a practical synthesis of pancratistatin from narciclasine (2) … to (+)-pancratistatin. We now report the first synthesis of (+)-…
Number of citations: 141 pubs.acs.org
BM Trost, SR Pulley - Journal of the American Chemical Society, 1995 - ACS Publications
With enantiopure monoazide 6 in hand, the stage was set for regio-and diastereocontrolled introduction of the aryl group by Sn2'chemistry via organocuprates. All attempts to preform …
Number of citations: 201 pubs.acs.org
GR Pettit, B Orr, S Ducki - Anti-cancer drug design, 2000 - europepmc.org
… pancratistatin phosphate prodrug (2a) has been accomplished. Selective protection (tetraacetate 4) of (+)-pancratistatin … good yield of disodium (+)-pancratistatin phosphate (2a). Further …
Number of citations: 40 europepmc.org
S Vshyvenko, J Scattolon, T Hudlicky… - Canadian journal of …, 2012 - cdnsciencepub.com
… In our group, we have been investigating various truncated derivatives of pancratistatin, and 7-… 3a 7-Deoxypancratistatin is far less active than pancratistatin as it lacks the 7-OH …
Number of citations: 34 cdnsciencepub.com
GR Pettit, S Freeman, MJ Simpson… - Anti-cancer drug …, 1995 - europepmc.org
Owing to its sparingly soluble properties, the potential anticancer drug pancratistatin (1) resisted conventional drug formulation procedures and the synthesis of a water-soluble prodrug …
Number of citations: 49 europepmc.org
N Kekre, C Griffin, J McNulty, S Pandey - Cancer chemotherapy and …, 2005 - Springer
… indicate that pancratistatin does not … pancratistatin does not cause any DNA double-strand breaks or DNA damage in non-cancerous cells. Taken together, our finding that pancratistatin …
Number of citations: 141 link.springer.com
A McLachlan, N Kekre, J McNulty, S Pandey - Apoptosis, 2005 - Springer
The major hurdle in the fight against cancer is the non-specific nature of current treatments. The search for specific drugs that are non-cytotoxic to normal cells and can effectively target …
Number of citations: 194 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。